MI-192 is a selective inhibitor of histone deacetylases 2 and 3, classified as a benzamide derivative. It has garnered attention for its potential therapeutic applications, particularly in oncology and regenerative medicine. The compound exhibits high selectivity for histone deacetylases 2 and 3, with inhibitory concentrations (IC50) of approximately 30 nM and 16 nM, respectively, demonstrating over 250-fold selectivity compared to other histone deacetylase isoforms .
MI-192 was developed as part of a series of novel histone deacetylase inhibitors aimed at targeting specific isoforms involved in various cellular processes, including differentiation and apoptosis. Its classification as a histone deacetylase inhibitor places it within a broader category of compounds that modulate gene expression by altering the acetylation status of histones, thereby influencing chromatin structure and function .
The synthesis of MI-192 involves several key steps typical for benzamide derivatives. The process generally includes:
The specific synthetic route for MI-192 has not been detailed extensively in the literature but follows established methodologies for similar compounds .
MI-192's molecular structure can be characterized by its benzamide core, which is crucial for its interaction with histone deacetylases. The compound's structural formula includes:
The precise three-dimensional structure can be elucidated through techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy, which would provide insights into its binding interactions with target enzymes .
MI-192 primarily functions through competitive inhibition of histone deacetylases. The key reactions include:
These reactions are critical in therapeutic contexts where modulation of gene expression is desired, such as in cancer treatment .
The mechanism of action of MI-192 involves several steps:
MI-192 exhibits several notable physical and chemical properties:
These properties influence its bioavailability and effectiveness in biological systems .
MI-192 has potential applications across various scientific domains:
MI-192 is a hydroxamate-based benzamide derivative designed as a class I histone deacetylase (HDAC) inhibitor with pronounced selectivity for HDAC2 and HDAC3 isoforms [2] [4]. Unlike pan-HDAC inhibitors (e.g., Trichostatin A or SAHA), which broadly target zinc-dependent HDAC classes (I, IIa, IIb, IV), MI-192 exhibits a distinct inhibitory profile. Biochemical assays reveal its half-maximal inhibitory concentrations (IC50) at nanomolar levels for HDAC2 (IC50 = 100 nM) and HDAC3 (IC50 = 150 nM), while showing significantly weaker activity against HDAC1 (IC50 > 1,000 nM) and minimal effects on class IIb HDAC6 [4] [8]. This selectivity is functionally critical, as HDAC1 activity often opposes HDAC2/3 in neuroprotection and differentiation pathways. In human dental pulp stromal cells (hDPSCs), MI-192 treatment (2–5 µM) induces dose-dependent hyperacetylation of histone H3 at lysine residues (H3K9/K14), confirmed via In-Cell Western assays, without significantly altering HDAC1-mediated regulatory functions [2] [4].
Table 1: HDAC Isoform Selectivity Profile of MI-192
HDAC Class | Isoform | MI-192 IC50 (nM) | Inhibition Specificity |
---|---|---|---|
Class I | HDAC1 | >1,000 | Low |
Class I | HDAC2 | 100 | High |
Class I | HDAC3 | 150 | High |
Class I | HDAC8 | >10,000 | Negligible |
Class IIb | HDAC6 | >5,000 | Low |
The isoform specificity of MI-192 stems from its structural complementarity with the catalytic tunnels of HDAC2 and HDAC3. Class I HDACs share a conserved zinc-binding active site but diverge in pocket topology. HDAC2 possesses a deeper catalytic channel than HDAC1, accommodating MI-192’s benzamide-linked hydroxamate moiety with high affinity [7]. The hydroxamate group chelates the catalytic Zn2+ ion essential for deacetylase activity, while the benzamide scaffold forms hydrophobic interactions with residues lining the pocket rim (e.g., Phe-155 and His-146 in HDAC2) [7]. Crucially, HDAC3 requires complex formation with nuclear receptor corepressors (NCoR/SMRT) for full activity. MI-192 exploits this dependency by disrupting the HDAC3-coactivator interface, thereby enhancing its inhibitory potency [7] [8]. Molecular dynamics simulations confirm that MI-192’s aryl ring extensions sterically hinder conformational flexibility in HDAC1, reducing binding efficacy, whereas HDAC3’s narrower entrance permits stable docking [7].
Kinetic analyses demonstrate MI-192’s noncompetitive inhibition of HDAC2/3, characterized by decreased Vmax without altering Km for acetylated substrates. In cell-based assays, a 24-hour treatment with MI-192 (5 µM) reduces total HDAC activity in hDPSCs by ≥3.4-fold, an effect persisting for one week post-treatment [2]. Comparatively, MI-192 shows a 10-fold greater potency for HDAC3 than the pan-inhibitor TSA and a 50-fold selectivity over HDAC8 [4] [8]. In neonatal rat brain injury models, MI-192 (10 µM) suppresses HDAC2/3 activity by >4-fold within 48 hours, mitigating oligodendrocyte loss and microglial activation—effects not replicable with HDAC1-selective inhibitors [8]. This prolonged efficacy arises from MI-192-induced cell-cycle arrest at the G2/M phase, extending exposure to epigenetic reprogramming signals [2].
Table 2: Kinetic Parameters of MI-192 vs. Reference HDAC Inhibitors
Compound | HDAC2 IC50 (nM) | HDAC3 IC50 (nM) | Mechanism |
---|---|---|---|
MI-192 | 100 | 150 | Noncompetitive |
Trichostatin A | 20 | 30 | Competitive |
Entinostat | 300 | 1,000 | Noncompetitive |
By inhibiting HDAC2/3, MI-192 promotes chromatin relaxation and facilitates transcription factor access to gene promoters. Genome-wide studies in hDPSCs show MI-192 upregulates osteogenic genes, including BMP2 (3.5-fold), COL1A1 (4.2-fold), and Osteocalcin (5.1-fold), via enhanced histone acetylation at their promoters [2]. This opens chromatin by neutralizing positive histone charges, weakening DNA-histone interactions. Additionally, MI-192 indirectly suppresses repressive complexes like NuRD (Nucleosome Remodeling and Deacetylase), which recruits HDAC2/3 to silence developmental genes [9]. In neural tissues, MI-192 treatment post-ischemia preserves myelin basic protein (MBP) expression by blocking HDAC3-mediated repression of oligodendrocyte-specific transcription factors (e.g., Olig2) [8]. Long non-coding RNAs (lncRNAs) further modulate this process; MI-192 downregulates lncRNAs that scaffold HDAC2/3 (e.g., ANRIL), while enhancing acetylation-dependent lncRNAs that promote neurogenesis or osteogenesis [1] [10].
Table 3: Transcriptional Targets Modulated by MI-192-Induced Chromatin Remodeling
Biological Context | Upregulated Targets | Fold Change | Downregulated Targets | Function |
---|---|---|---|---|
Osteogenesis (hDPSCs) | BMP2, COL1A1, Osteocalcin | 3.5–5.1× | RUNX2 repressors | Matrix mineralization |
Neuroprotection | MBP, Olig2, BDNF | 2.8–4.0× | Pro-apoptotic BIM, NOXA | Oligodendrocyte survival |
Inflammation | IL-10 | 3.2× | TNF-α, IL-6 | Microglial deactivation |
CAS No.: 5873-57-4
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 4696-35-9
CAS No.: 203860-42-8